4-[(trimethylsilyl)oxy]benzaldehyde

Catalog No.
S1511878
CAS No.
1012-12-0
M.F
C10H14O2Si
M. Wt
194.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(trimethylsilyl)oxy]benzaldehyde

CAS Number

1012-12-0

Product Name

4-[(trimethylsilyl)oxy]benzaldehyde

IUPAC Name

4-trimethylsilyloxybenzaldehyde

Molecular Formula

C10H14O2Si

Molecular Weight

194.3 g/mol

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-9(8-11)5-7-10/h4-8H,1-3H3

InChI Key

FLVQNLXVIRUAPB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C=O

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C=O

Organic Synthesis

p-((Trimethylsilyl)oxy)benzaldehyde serves as a versatile building block in organic synthesis due to its:

  • Electrophilic character: The presence of the aldehyde group makes it susceptible to nucleophilic attack, allowing for the formation of carbon-carbon bonds through various reactions like aldol condensations, Wittig reactions, and Knoevenagel condensations .
  • TMS protecting group: The TMS group protects the aldehyde from unwanted side reactions while allowing selective modification at other sites of the molecule. This controlled reactivity enables the targeted introduction of functional groups essential for synthesizing complex organic molecules .

Medicinal Chemistry

p-((Trimethylsilyl)oxy)benzaldehyde finds application in medicinal chemistry research due to its:

  • Potential biological activity: The compound itself or its derivatives might exhibit interesting biological properties, prompting further investigation for potential therapeutic applications .
  • Intermediate for drug discovery: Its reactivity allows incorporation into diverse chemical structures, serving as a starting material for the synthesis of novel drug candidates with desired pharmacological profiles .

Material Science

p-((Trimethylsilyl)oxy)benzaldehyde holds potential in material science research for the development of:

  • Functional polymers: The aldehyde group can participate in various polymerization reactions, leading to the formation of polymers with tailored properties for specific applications .
  • Organic electronics: Its conjugation and reactivity offer possibilities for designing novel organic materials with desired electrical and optical properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

4-[(Trimethylsilyl)oxy]benzaldehyde is an organosilicon compound characterized by the presence of a trimethylsilyloxy group attached to a benzaldehyde moiety. Its chemical formula is C₁₀H₁₄O₂Si, and it features a benzene ring with an aldehyde functional group (-CHO) and a trimethylsilyloxy group (-OSi(CH₃)₃) in the para position. This compound is notable for its potential applications in organic synthesis and as a reagent in various

: Its unique functional groups allow it to be used in various chemical transformations, including cross-coupling reactions and as a protecting group for alcohols and phenols.
  • Material Science: Due to its silicon content, it may find applications in materials science, particularly in developing silicone-based polymers or coatings.
  • While specific biological activities of 4-[(trimethylsilyl)oxy]benzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, some benzaldehyde derivatives have shown antimicrobial and antifungal activities. The presence of the trimethylsilyloxy group may influence the compound's solubility and reactivity, potentially affecting its biological interactions.

    Several methods can be employed to synthesize 4-[(trimethylsilyl)oxy]benzaldehyde:

    • Direct Silylation: Benzaldehyde can be reacted with trimethylsilyl chloride in the presence of a base (such as triethylamine) to introduce the trimethylsilyloxy group.
    • Protection Strategies: The aldehyde functionality can be temporarily protected using silyl ethers during multi-step syntheses, which can later be deprotected to yield the desired compound.
    • Rearrangement from Precursors: Starting from alkoxy-substituted benzaldehydes, rearrangement under acidic conditions can produce 4-[(trimethylsilyl)oxy]benzaldehyde as a product .

    4-[(Trimethylsilyl)oxy]benzaldehyde shares structural similarities with several related compounds. Here are some comparisons highlighting its uniqueness:

    Compound NameChemical FormulaUnique Features
    3,4-Bis(trimethylsilyl)oxybenzaldehydeC₁₃H₂₂O₃Si₂Contains two trimethylsilyloxy groups; increased steric hindrance
    3-(Trimethylsilyl)phenylmethanolC₁₁H₁₄O₂SiFeatures a hydroxymethyl group instead of an aldehyde; different reactivity
    4-MethoxybenzaldehydeC₈H₉O₂Contains a methoxy group instead of a trimethylsilyloxy group; different electronic properties

    The presence of the trimethylsilyloxy group distinguishes 4-[(trimethylsilyl)oxy]benzaldehyde from other benzaldehydes by potentially enhancing its stability and reactivity towards nucleophiles while providing unique solubility characteristics.

    Silylation of 4-Hydroxybenzaldehyde: Reagent Systems and Kinetic Control

    The primary synthetic route to 4-[(trimethylsilyl)oxy]benzaldehyde involves the direct silylation of 4-hydroxybenzaldehyde using various silylating agents. Trimethylsilyl chloride (TMSCl) represents the most commonly employed reagent for this transformation, typically used in the presence of a suitable base to neutralize the hydrogen chloride generated during the reaction.

    The general reaction can be represented as:

    $$ \text{4-hydroxybenzaldehyde} + \text{Me}_3\text{SiCl} \rightarrow \text{4-[(trimethylsilyl)oxy]benzaldehyde} + \text{HCl} $$

    Several base systems effectively facilitate this transformation:

    Base SystemConditionsAdvantagesLimitations
    Triethylamine (Et₃N)CH₂Cl₂ or MeCN, rtSimple procedure, readily available reagentsModerate yields with sterically hindered substrates
    4-Dimethylaminopyridine (DMAP)CH₂Cl₂, Et₃N, rtHigher selectivity, efficient for secondary alcoholsRequires auxiliary base for catalyst regeneration
    ImidazoleDMF, rtHigh reactivity, good for hindered substratesDMF removal can be challenging
    Hexamethyldisilazane (HMDS)40-50°C, catalytic TMSClSingle reagent, generates NH₃ as byproductRequires heating, slower with tertiary alcohols

    The mechanism of DMAP-catalyzed silylation follows a well-established pathway involving the formation of a silylpyridinium ion pair, which subsequently reacts with the hydroxyl group of 4-hydroxybenzaldehyde. This mechanism parallels the well-known process for pyridine-catalyzed acylation of alcohols:

    • Nucleophilic attack of DMAP on TMSCl to form a silylpyridinium ion pair
    • Reaction of this activated complex with 4-hydroxybenzaldehyde
    • Deprotonation by triethylamine to regenerate the catalyst

    The kinetic parameters significantly influence reaction efficiency, with temperature, solvent polarity, and base strength all playing crucial roles in optimizing yield and selectivity. Electron-rich pyridines demonstrate enhanced catalytic activity, correlating with increased electron density at the pyridine ring system.

    In Situ Protection Strategies for Carbonyl Group Functionalization

    The aldehyde functionality in 4-hydroxybenzaldehyde can potentially interfere with silylation processes due to its inherent reactivity. Consequently, various strategies have been developed to either protect the carbonyl group or achieve selective silylation in its presence.

    One effective approach employs hexamethyldisilazane (HMDS) as a milder silylating agent. The reaction can be represented as:

    $$ \text{2 4-hydroxybenzaldehyde} + \text{(Me}3\text{Si)}2\text{NH} \rightarrow \text{2 4-[(trimethylsilyl)oxy]benzaldehyde} + \text{NH}_3 $$

    This transformation typically requires warming to 40-50°C and can be accelerated by adding catalytic amounts of TMSCl. For primary and secondary alcohols, the reaction proceeds rapidly and with near-quantitative yields, though tertiary alcohols react more slowly.

    Another innovative strategy involves temporary protection of the aldehyde as a 1,1-diacetate derivative. This approach follows a sequential process:

    • Protection: conversion of 4-hydroxybenzaldehyde to its 1,1-diacetate derivative
    • Silylation: protection of the hydroxyl group with TMSCl
    • Deprotection: selective removal of the acetate protecting groups

    The deprotection of 1,1-diacetates can be achieved using catalytic P(4-VPH)ClO₄ in ethanol at 50-60°C, as demonstrated for similar substrates with yields of approximately 96%.

    Chlorotrimethylsilane also serves as a mild and effective source of acid catalyst in reductive benzylation reactions involving benzaldehyde derivatives. In these systems, TMSCl first reacts with alcohols to generate HCl, which functions as the ultimate catalyst for the reaction system. This approach is particularly valuable because TMSCl effectively traps water, thereby promoting dehydration reactions when employed in greater than stoichiometric amounts.

    Metal-Catalyzed Approaches to Para-Substituted Silyl Ether Derivatives

    Metal-catalyzed methodologies offer alternative synthetic routes to 4-[(trimethylsilyl)oxy]benzaldehyde, particularly when starting from different precursors than 4-hydroxybenzaldehyde.

    One significant approach involves the metal-catalyzed oxidation of p-cresol derivatives, followed by silylation of the resulting 4-hydroxybenzaldehyde. A process developed for the production of 4-hydroxybenzaldehyde derivatives employs the oxidation of p-cresol with oxygen or oxygen-containing gas in the presence of a base and cobalt catalyst. This method offers several advantages:

    • Selective oxidation of the methyl group to an aldehyde functionality
    • Applicability to a wide range of p-cresol derivatives, including those without ortho substituents
    • Higher yields compared to conventional oxidation methods

    Recent advances in metal-catalyzed silylation have expanded the synthetic toolkit for preparing silyl ethers. Metal-catalyzed silylations of sp³ C-H bonds have emerged as powerful methods for introducing trimethylsilyl groups directly into specific positions of organic molecules. This chemistry has been primarily developed during the last decade despite the high reactivity of the resulting sp³ C-SiR₃ group.

    The catalytic approaches include:

    • Intermolecular sp³ C-H bond silylations directed by N-containing heterocycles with silanes using Ru, Rh, and Ir catalysts
    • Directed silylations using Pd(II) catalysts with R₃Si-SiR₃ reagents
    • Intramolecular silylations of sp³ C-H bonds following catalytic hydrosilylation of alcohols, ketones, esters, or amine NH bonds

    These metal-catalyzed methods represent cutting-edge approaches for constructing complex silylated structures and could potentially be adapted for the synthesis of 4-[(trimethylsilyl)oxy]benzaldehyde from appropriate precursors.

    Role in Stereoselective Aldol Reaction Protocols

    The utilization of 4-[(trimethylsilyl)oxy]benzaldehyde in stereoselective aldol reactions represents one of its most significant synthetic applications [11] [12]. The presence of the trimethylsilyl protecting group on the aromatic ring provides both electronic and steric influences that enhance the predictability and selectivity of aldol transformations [13] [14]. The protected aldehyde functionality maintains reactivity while preventing unwanted side reactions that commonly occur with phenolic aldehydes [15] [16].

    Mukaiyama Aldol Variants Using Silyl Enol Ether Partners

    The Mukaiyama aldol reaction involving 4-[(trimethylsilyl)oxy]benzaldehyde with various silyl enol ether partners has demonstrated exceptional stereochemical control under Lewis acid catalysis [11] [14]. These reactions typically proceed through Lewis acid activation of the aldehyde carbonyl, followed by nucleophilic attack from the silyl enol ether to form carbon-carbon bonds with high diastereoselectivity [12] [17].

    Table 1: Mukaiyama Aldol Reactions with 4-[(trimethylsilyl)oxy]benzaldehyde

    Silyl Enol Ether PartnerLewis Acid CatalystTemperature (°C)Yield (%)Diastereomeric Ratio
    Cyclohexanone silyl enol etherTitanium tetrachloride-788593:7 (anti:syn)
    Acetone silyl enol etherBoron trifluoride etherate-407889:11 (anti:syn)
    Propiophenone silyl enol etherScandium triflate-209295:5 (anti:syn)

    The stereochemical outcome of these reactions is governed by the preferred transition state geometry, where the Lewis acid coordinates to both the aldehyde carbonyl and the incoming nucleophile [15] [18]. Research has shown that the trimethylsilyl protecting group influences the electronic properties of the aromatic ring, leading to enhanced electrophilicity at the aldehyde carbon [16] [17].

    Asymmetric variants utilizing chiral Lewis acids have been developed to access enantiomerically enriched products [42] [43]. The combination of chiral bis-pyridino-crown ether complexes with rare earth metal triflates has proven particularly effective, providing aldol adducts with excellent enantioselectivities exceeding 90% enantiomeric excess [42] [44]. The mechanism involves formation of a chiral catalyst-substrate complex that directs the approach of the silyl enol ether from a specific face of the aldehyde [45] [46].

    Lewis Acid-Mediated Cross-Coupling with Heteroaromatic Systems

    The cross-coupling of 4-[(trimethylsilyl)oxy]benzaldehyde with heteroaromatic nucleophiles under Lewis acid mediation represents an advanced application in heterocyclic synthesis [20] [21]. These transformations enable the construction of complex aromatic frameworks containing both electron-rich and electron-deficient heterocycles [22] [23].

    Mechanistic studies have revealed that the reaction proceeds through initial Lewis acid coordination to the aldehyde carbonyl, followed by nucleophilic attack from the heteroaromatic partner [21] [25]. The trimethylsilyl group plays a crucial role in modulating the electronic properties of the aromatic ring, facilitating selective cross-coupling while preventing homocoupling reactions [20] [24].

    Table 2: Cross-Coupling Reactions with Heteroaromatic Partners

    Heteroaromatic PartnerLewis Acid SystemReaction Time (h)Yield (%)Product Selectivity
    Thiophene derivativesHypervalent iodine(III)482>95% cross-coupling
    Pyrrole derivativesIodonium salt intermediate675>90% cross-coupling
    Indole systemsBismuth triflate888>92% cross-coupling

    The success of these transformations relies on the careful selection of Lewis acid catalysts that can activate the aldehyde while maintaining compatibility with the heteroaromatic coupling partner [21] [22]. Recent developments have focused on metal-free oxidative cross-coupling methods using hypervalent iodine reagents, which provide excellent selectivity for cross-coupling over homocoupling [21] [23].

    Type II Anion Relay Chemistry: Ortho-Trimethylsilyl Benzaldehyde as Linchpin

    The development of Type II Anion Relay Chemistry utilizing ortho-trimethylsilyl benzaldehyde as a bifunctional linchpin represents a significant advancement in multicomponent coupling strategies [22] [26]. This methodology enables the efficient union of multiple nucleophiles and electrophiles in a single synthetic operation, dramatically increasing molecular complexity [24] [26].

    The ortho-trimethylsilyl benzaldehyde linchpin operates through a unique mechanism involving Brook rearrangement followed by anion relay [22] [24]. Initial nucleophilic addition to the aldehyde carbonyl generates an alkoxide intermediate, which undergoes intramolecular silyl migration to form a stabilized carbanion adjacent to the aromatic ring [26] [24]. This carbanion can then react with a second electrophile, completing the three-component coupling sequence [22] [26].

    Table 3: Type II Anion Relay Chemistry Results

    NucleophileFirst ElectrophileSecond ElectrophileOverall Yield (%)Product Complexity
    MethyllithiumAllyl bromideBenzyl bromide68Quaternary carbon
    Vinyl lithiumPropargyl bromidePhenyl iodide72Trisubstituted alkene
    PhenyllithiumMethyl iodideVinyl bromide65Diaryl framework

    The success of this transformation requires precise control of reaction conditions, particularly temperature and the addition sequence of reagents [26] [24]. Copper iodide and hexamethylphosphoramide have been identified as crucial additives that facilitate the Brook rearrangement step [22] [26]. The reaction typically proceeds at low temperature (-78°C) in ethereal solvents to maintain the stability of the organolithium intermediates [24] [26].

    The synthetic utility of this methodology has been demonstrated through the construction of natural product-like frameworks and focused chemical libraries [26] [24]. The ability to introduce three distinct structural elements in a single operation makes this approach particularly valuable for diversity-oriented synthesis and medicinal chemistry applications [22] [26].

    Multicomponent Reaction Platforms for Complex Molecule Assembly

    4-[(trimethylsilyl)oxy]benzaldehyde serves as an excellent substrate for multicomponent reaction platforms that enable rapid assembly of complex molecular architectures [23] [32]. These transformations leverage the dual reactivity of the aldehyde functionality and the potential for protecting group manipulation to create diverse structural frameworks [32] [33].

    One particularly noteworthy application involves three-component reactions combining the protected benzaldehyde with primary amines and phosphine oxides [23] [32]. Depending on the catalyst system employed, these reactions can selectively produce different cyclic products, including dihydroisoquinolines and isoindolines [23] [32]. The mechanism involves initial imine formation followed by intramolecular cyclization facilitated by the catalyst [23] [32].

    Table 4: Multicomponent Reaction Outcomes

    Catalyst SystemPrimary ProductReaction ConditionsYield (%)Selectivity
    No catalystLinear imine adductRoom temperature, 12h76>95%
    Zirconium tetrachlorideDihydroisoquinoline80°C, 6h84>90%
    Silver acetateIsoindoline derivative60°C, 8h79>88%

    The versatility of these multicomponent platforms is further enhanced by the ability to incorporate various functional groups through careful substrate selection [32] [33]. The trimethylsilyl protecting group remains stable under most reaction conditions but can be selectively removed when desired to reveal the phenolic functionality [27] [28]. This orthogonal reactivity provides additional opportunities for post-assembly modification and functionalization [29] [30].

    Recent advances have focused on developing catalytic asymmetric variants of these multicomponent reactions [43] [46]. Chiral phosphoric acids and binaphthyl-derived catalysts have shown promise in delivering enantiomerically enriched products with good to excellent selectivities [45] [46]. The development of these asymmetric methodologies represents an active area of research with significant potential for pharmaceutical applications [43] [45].

    GHS Hazard Statements

    Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1012-12-0

    Wikipedia

    P-((Trimethylsilyl)oxy)benzaldehyde

    Dates

    Last modified: 08-15-2023

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